molecular formula C12H13N3O2S B14082422 Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- CAS No. 51543-29-4

Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl-

Cat. No.: B14082422
CAS No.: 51543-29-4
M. Wt: 263.32 g/mol
InChI Key: ACAMQRYSXWCCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- (CAS: Not explicitly provided in evidence) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-amino group and a sulfonamide nitrogen bearing both a methyl group and a 2-pyridinyl moiety. The compound’s N-methyl and N-2-pyridinyl substituents likely enhance its lipophilicity and target selectivity compared to simpler analogs .

Properties

CAS No.

51543-29-4

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

4-amino-N-methyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H13N3O2S/c1-15(12-4-2-3-9-14-12)18(16,17)11-7-5-10(13)6-8-11/h2-9H,13H2,1H3

InChI Key

ACAMQRYSXWCCIF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Structural and Chemical Context of the Target Compound

Nomenclature and Key Functional Groups

The compound, systematically named 4-amino-N-methyl-N-(pyridin-2-yl)benzenesulfonamide , features:

  • A benzenesulfonamide core with an amino group at the para-position.
  • A methyl group and a pyridin-2-yl group bonded to the sulfonamide nitrogen. This N,N-disubstitution distinguishes it from simpler sulfonamides like sulfapyridine, necessitating specialized synthetic approaches.

Physicochemical Properties Influencing Synthesis

Key solubility data for analogous compounds, such as sulfapyridine, inform purification strategies:

  • Aqueous solubility : Sulfapyridine exhibits pH-dependent solubility, with 49.5 mg/100 cm³ in water at 37°C.
  • Buffer systems : Phosphate buffers (pH 7.4) at 30°C dissolve 1.91 mmol/L sulfapyridine, highlighting the role of ionic strength in isolation.
  • Organic cosolvents : Ethanol-glycerol mixtures (2:1 w/w) dissolve sulfapyridine at 0.575% w/w, a property exploitable for recrystallization.

Synthetic Routes to 4-Amino-N-Methyl-N-2-Pyridinylbenzenesulfonamide

Direct Sulfonylation of N-Methyl-2-Aminopyridine

Reaction Mechanism and Conditions

The most straightforward route involves reacting 4-nitrobenzenesulfonyl chloride with N-methyl-2-aminopyridine in anhydrous dichloromethane or tetrahydrofuran, followed by reduction of the nitro group:

  • Sulfonylation :
    $$
    \text{N-Methyl-2-aminopyridine} + \text{4-nitrobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, 0–5°C}} \text{4-nitro-N-methyl-N-(pyridin-2-yl)benzenesulfonamide}
    $$
    Triethylamine neutralizes HCl, driving the reaction to completion.

  • Nitro Reduction :
    Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine:
    $$
    \text{4-nitro intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-amino-N-methyl-N-(pyridin-2-yl)benzenesulfonamide}
    $$

Yield Optimization and Challenges
  • Side reactions : Over-sulfonylation or C-sulfonation may occur if stoichiometry or temperature is poorly controlled.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with final recrystallization in ethanol-glycerol (2:1).

Post-Synthetic N-Methylation of Sulfapyridine

Alkylation Strategies

Sulfapyridine serves as a precursor, undergoing N-methylation via:

  • Methyl iodide (CH₃I) : In dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C.
  • Dimethyl sulfate ((CH₃O)₂SO₂) : Aqueous NaOH mediates methylation at room temperature.

Reaction equation :
$$
\text{Sulfapyridine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-amino-N-methyl-N-(pyridin-2-yl)benzenesulfonamide} + \text{KI}
$$

Selectivity Considerations
  • The sulfonamide nitrogen’s nucleophilicity dictates methylation at the N-H site rather than the pyridinyl nitrogen.
  • Excess methylating agent risks quaternizing the pyridine ring, necessitating controlled stoichiometry.

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Approach

Immobilizing 4-nitrobenzenesulfonyl chloride on Wang resin enables stepwise functionalization:

  • Coupling : React resin with N-methyl-2-aminopyridine.
  • Reduction : Treat with SnCl₂/HCl to reduce nitro to amine.
  • Cleavage : TFA/CH₂Cl₂ liberates the product, yielding >90% purity by HPLC.
Advantages Over Solution-Phase Methods
  • Minimizes purification steps.
  • Scalable for industrial production.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.40 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.6 Hz, 2H, aryl-H), 6.65 (d, J = 8.6 Hz, 2H, aryl-H), 3.12 (s, 3H, N-CH₃).
  • IR (KBr) : 1330 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1620 cm⁻¹ (N-H bend).

Chromatographic Purity Assessment

  • HPLC : C18 column, 260 nm detection, retention time 6.2 min (method adapted from).
  • Impurity profiling : Di-methylated byproducts elute at 7.8 min, requiring gradient elution for resolution.

Industrial-Scale Production and Challenges

Cost-Effective Methylation Protocols

  • Solvent selection : Replacing DMF with aqueous ethanol reduces costs but may lower yields by 10–15%.
  • Catalyst recycling : Pd/C from nitro reduction is reclaimed via filtration, reducing metal waste.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in various halogenated or nitrated derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of benzenesulfonamide derivatives:

Scientific Research Applications
Anti-infective Agent:

  • Sulfadiazine, a benzenesulfonamide derivative, is used clinically as a sulfonamide anti-infective drug. It can inhibit sensitive bacteria and microorganisms like plasmodium, actinomycetes, and toxoplasma gondii, and it is particularly effective in treating epidemic meningitis .

Carbonic Anhydrase Inhibition:

  • Aryl thiazolone-benzenesulfonamides have been studied for their inhibitory effect on carbonic anhydrase IX (CA IX). One compound, 4e , showed excellent enzyme inhibition against CA IX with an IC50 of 10.93–25.06 nM and against CA II with an IC50 of 1.55–3.92 μM, demonstrating remarkable selectivity for CA IX over CA II .
  • Inhibition of bacterial CAs by benzenesulfonamides can interfere with bacterial growth. Several analogues, including 4e , 4g , and 4h , exhibited significant inhibition at 50 μg mL−1 concentration against S. aureus .

Apoptosis Induction:

  • Compound 4e can induce apoptosis in MDA-MB-231 cells, leading to a significant increase in annexin V-FITC .

Anti-bacterial and Anti-biofilm Activities:

  • Benzenesulfonamides have been evaluated for their antibacterial and anti-biofilm activities. Analogues 4e , 4g , and 4h showed significant inhibition against S. aureus. Compounds 4g and 4h also exhibited potential anti-biofilm inhibition against K. pneumonia .

Molecular Docking Studies

  • Designed compounds were docked into the CA IX (human) protein (PDB ID: 5FL6), and molecular modeling studies revealed favorable binding interactions for the active inhibitors .

Pharmacokinetic Properties

  • Predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies showed that compounds 4e , 4g , and 4h possess promising pharmacokinetic properties .

Structural Insights

  • The compound C19H19N3O4S2, a sulfonamide derivative, was prepared and studied via X-ray crystallography, revealing details about its molecular structure and interactions .
  • Crystal structure analysis of a benzenesulfonamide derivative, C11H11N3O2S·CH3NO2, showed hydrogen bonds linking the molecules into a three-dimensional network .

Table of Applications and Activities

Application/ActivityCompound ClassSpecific CompoundsDetails
Anti-infectiveSulfonamideSulfadiazineInhibits bacteria and microorganisms; treats epidemic meningitis
Carbonic Anhydrase InhibitionAryl thiazolonebenzenesulfonamides4e Excellent inhibition against CA IX (IC50 10.93–25.06 nM) and CA II (IC50 1.55–3.92 μM); selective for CA IX
Apoptosis InductionAryl thiazolonebenzenesulfonamides4e Induces apoptosis in MDA-MB-231 cells, increasing annexin V-FITC
AntibacterialBenzenesulfonamides4e , 4g , 4h Significant inhibition against S. aureus at 50 μg mL−1
Anti-biofilmBenzenesulfonamides4g , 4h Potential anti-biofilm inhibition against K. pneumonia
Molecular DockingBenzenesulfonamidesVariousFavorable binding interactions with CA IX (human) protein (PDB ID: 5FL6)
PharmacokineticsBenzenesulfonamides4e , 4g , 4h Promising ADMET properties

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl- involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, playing a crucial role in maintaining acid-base balance in tissues. By inhibiting these enzymes, the compound can disrupt the physiological processes that rely on carbonic anhydrase activity, leading to therapeutic effects such as reduced tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

The sulfonamide nitrogen substitution pattern significantly influences activity and solubility. Key analogs include:

Compound Name Substituents on Sulfonamide Nitrogen Key Properties/Activities Reference
4-amino-N-(pyridin-2-yl)benzenesulfonamide Single N-2-pyridinyl Anticancer activity (compound II in ); moderate solubility in polar solvents
4-amino-N-(pyrimidin-2-yl)benzenesulfonamide Single N-2-pyrimidinyl Antibacterial activity; lower lipophilicity than pyridinyl analogs
4-amino-N-(2-thiazolyl)benzenesulfonamide Single N-2-thiazolyl Enhanced solubility in water; used in antimicrobial formulations
4-amino-N-methyl-N-2-pyridinyl-benzenesulfonamide N-methyl and N-2-pyridinyl Improved membrane permeability; potential CA IX/XII selectivity (inferred from )

Key Observations :

  • Pyridinyl analogs generally exhibit higher lipophilicity than pyrimidinyl or thiazolyl derivatives, affecting pharmacokinetic profiles .

Modifications to the Benzenesulfonamide Core

Substitution at the 4-Amino Position
  • 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (, compound IV): The 4-methyl group on the pyrimidine ring enhances hydrophobic interactions with CA active sites, improving inhibitory potency .
Linker Modifications
  • N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide (): A fused quinazolinone linker confers rigidity, enhancing binding to kinase targets but reducing solubility .
  • Ureido-linked benzenesulfonamides (): Incorporation of GABA or ureido linkers improves water solubility and selectivity for tumor-associated CA isoforms (e.g., hCA IX/XII) .
Carbonic Anhydrase Inhibition
  • Target Compound : Predicted high affinity for CA IX/XII due to the pyridinyl group’s aromatic stacking and the methyl group’s hydrophobic interactions (modeled similarly to ).
  • Pyrimidinyl Analogs : Exhibit lower CA inhibition than pyridinyl derivatives but better solubility, making them suitable for oral administration .
  • Thiazolyl Derivatives : Moderate CA inhibition with broad-spectrum antimicrobial activity .
Anticancer Activity
  • 4-amino-N-(pyridin-2-yl)benzenesulfonamide (): Shows moderate activity against breast cancer cell lines (IC₅₀ ~10 μM) .
  • N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Demonstrates kinase inhibitory effects, suggesting dual mechanisms of action .

Pharmacokinetic and Solubility Considerations

  • Target Compound : The N-methyl group likely reduces hydrogen bonding capacity, enhancing blood-brain barrier penetration but requiring formulation optimization for aqueous delivery.
  • Sodium Salts (): Sodium salts of sulfonamides (e.g., 4-amino-N-2-pyridinyl-benzenesulfonamide monosodium salt) improve solubility by >50% in aqueous buffers .

Biological Activity

Benzenesulfonamide derivatives, particularly 4-amino-N-methyl-N-2-pyridinyl-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings, case studies, and experimental data related to the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-amino-N-methyl-N-2-pyridinyl-benzenesulfonamide can be represented as follows:

  • Molecular Formula : C₁₂H₁₃N₃O₂S
  • Molecular Weight : 253.31 g/mol

This compound features a benzenesulfonamide core substituted with an amino group and a pyridine moiety, which is critical for its biological activity.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For instance:

  • In vitro Studies : Research demonstrated that compounds similar to 4-amino-N-methyl-N-2-pyridinyl- exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco2 (colon cancer) cells. Specifically, compound 4e induced apoptosis in MDA-MB-231 cells with a notable increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .
CompoundCell LineIC50 (μM)Apoptosis Induction
4eMDA-MB-231Not specifiedSignificant increase (22-fold)
4dCaco2Not specifiedModerate activity

2. Antimicrobial Activity

The antimicrobial properties of benzenesulfonamides have also been investigated:

  • In a study evaluating various derivatives, compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while compound 4h exhibited an MIC of 6.63 mg/mL against Staphylococcus aureus .
CompoundTarget BacteriaMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63

3. Inhibition of Carbonic Anhydrase

Recent research has focused on the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes:

  • The synthesized aryl thiazolone-benzenesulfonamides demonstrated potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM and showed selectivity over CA II .

The mechanisms underlying the biological activities of benzenesulfonamides are multifaceted:

  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is attributed to the interaction with cellular pathways that regulate cell survival and death.
  • Enzyme Inhibition : The inhibition of carbonic anhydrases disrupts pH regulation in cells, affecting tumor growth and proliferation.
  • Antimicrobial Action : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Study: Cardiovascular Effects

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing Benzenesulfonamide, 4-amino-N-methyl-N-2-pyridinyl-?

Methodological Answer: The synthesis typically involves coupling the benzenesulfonamide core with substituted pyridine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 4-aminobenzenesulfonamide with methyl-substituted pyridinyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Catalytic optimization : Magnetic graphene-based nanohybrids (e.g., CoFe@rGO) can enhance reaction efficiency by reducing side reactions and improving yield .
  • Purification : Column chromatography using silica gel with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems ensures high purity .

Q. How do solubility and solvent interactions impact experimental design for this compound?

Methodological Answer: Solubility varies significantly with solvent polarity:

  • High solubility : Observed in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (ethanol, methanol) due to hydrogen bonding with sulfonamide and pyridine groups .
  • Low solubility : In nonpolar solvents (hexane, chloroform), requiring sonication or elevated temperatures for dissolution .
  • Solvent selection : Use aqueous-organic mixtures (e.g., water/ethanol) for crystallization studies, as demonstrated in solubility data for analogous benzenesulfonamides .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl and pyridinyl groups) and monitors reaction progress .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, though single-crystal growth may require slow evaporation from DMF/water .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and validate the compound’s conformation?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron radiation or rotating-anode sources for small-molecule crystals .
  • Structure refinement : SHELX programs (e.g., SHELXL) optimize bond lengths/angles and validate via R-factor analysis. For disordered regions, apply restraints or constraints .
  • Validation tools : Check for errors using PLATON (ADDSYM) or CCDC Mercury to ensure geometric plausibility .

Q. What molecular interactions govern the compound’s bioactivity, and how can they be computationally modeled?

Methodological Answer:

  • Electrostatic potential maps : Generate using Multiwfn to identify nucleophilic/electrophilic regions (e.g., sulfonamide’s electron-deficient sulfur) .
  • Docking studies : Simulate binding to biological targets (e.g., carbonic anhydrase) via AutoDock Vina, focusing on hydrogen bonds between the sulfonamide group and active-site zinc .
  • Pharmacophore analysis : Compare with active analogs (e.g., Schiff base complexes) to identify critical hydrogen-bond donors/acceptors .

Q. How can conflicting experimental data (e.g., variable reaction yields) be systematically addressed?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, CoFe@rGO nanohybrids improve reproducibility in aziridine ring-opening reactions .
  • Controlled stability tests : Monitor degradation under acidic/basic conditions via HPLC to assess byproduct formation .
  • Cross-validation : Compare XRD data with computational predictions (e.g., DFT-optimized geometries) to resolve structural discrepancies .

Q. How does this compound compare structurally and functionally to related benzenesulfonamide derivatives?

Methodological Answer:

  • Structural analogs : Compare with N-(pyrimidinyl) derivatives (e.g., 4-amino-N-(4-methyl-2-pyrimidinyl)-benzenesulfonamide) using Hirshfeld surface analysis to assess intermolecular interactions .
  • Functional differences : Evaluate antimicrobial activity against Gram-positive bacteria using agar diffusion assays, noting enhanced activity in Mn(II) Schiff base complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.